Laquinimod Sodium

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

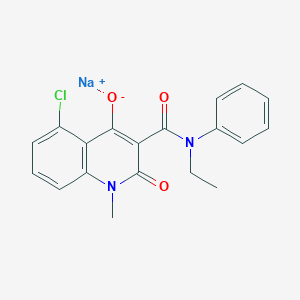

sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHPPWBIIQMBQC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179538 | |

| Record name | Laquinimod sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

248282-07-7 | |

| Record name | Laquinimod sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Laquinimod sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAQUINIMOD SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties and Stability of Laquinimod Sodium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod Sodium (ABR-215062) is a novel immunomodulatory compound that has been investigated for the treatment of multiple sclerosis and other neurodegenerative diseases.[1][2] Its mechanism of action involves both immunomodulatory and neuroprotective effects, making it a subject of significant interest in the scientific community.[3][4] This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, compiled from available scientific literature.

Physicochemical Properties

Understanding the physicochemical properties of a drug substance is fundamental for its development, formulation, and delivery. Key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | Sodium 5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxo-1,2-dihydroquinolin-4-olate | [5] |

| CAS Number | 248282-07-7 | [5] |

| Molecular Formula | C₁₉H₁₆ClN₂NaO₃ | [5] |

| Molecular Weight | 378.79 g/mol | [5] |

| pKa (Strongest Acidic) | 5.02 | [5] |

| Solubility | Water: 0.0379 mg/mLDMSO: 61 mg/mL (for Laquinimod free acid)Ethanol: 1 mg/mL (for Laquinimod free acid) | [5] |

| Melting Point | Not explicitly stated ("N/A" in several sources). However, a patent provides a Differential Scanning Calorimetry (DSC) thermogram for a crystalline form, indicating thermal events. | [6] |

| Appearance | White to pale cream-colored powder (for Laquinimod free acid) | |

| Crystalline Forms | Various crystalline forms of this compound have been identified and characterized by X-ray powder diffraction. |

Stability Profile

The stability of a drug substance is a critical attribute that influences its shelf-life, storage conditions, and the development of stable pharmaceutical formulations. While comprehensive forced degradation studies on this compound are not extensively detailed in the public domain, available information and general guidelines provide insights into its stability.

General Stability

Certain crystalline forms of this compound have been reported to be stable under specific storage conditions. For instance, one crystalline form is described as remaining stable when stored at 40°C and 75% relative humidity for at least three months, and at 25°C and 60% relative humidity for at least six months.[7] Laquinimod has also been found to be stable in human plasma for at least 3 months when stored at -20°C.[8]

Forced Degradation Studies (General Protocols)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are conducted under more severe conditions than accelerated stability testing and are a key component of developing stability-indicating analytical methods.[9] The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to a variety of stress conditions.[10]

While specific data for this compound is limited, the following are detailed general experimental protocols for forced degradation studies that would be applicable.

1. Hydrolytic Degradation:

-

Procedure: Dissolve a known concentration of this compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (purified water) solutions.

-

Conditions: The solutions are typically heated at a controlled temperature (e.g., 60-80°C) for a specified period. Samples are withdrawn at various time points.

-

Analysis: Samples are neutralized (if acidic or basic) and diluted to a suitable concentration for analysis by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The percentage of degradation is calculated by comparing the peak area of the drug in the stressed sample to that of an unstressed sample.[1]

2. Oxidative Degradation:

-

Procedure: Dissolve this compound in a solution containing an oxidizing agent, typically hydrogen peroxide (H₂O₂).

-

Conditions: A common condition is exposure to 3-30% H₂O₂ at room temperature for a defined period. Samples are taken at different intervals.

-

Analysis: The samples are diluted and analyzed by HPLC to determine the extent of degradation.[11]

3. Photolytic Degradation:

-

Procedure: Expose the solid drug substance and its solution to a light source capable of emitting both UV and visible light.

-

Conditions: As per ICH Q1B guidelines, the exposure should be not less than 1.2 million lux hours and 200 watt hours per square meter of near-ultraviolet radiation.[10][12][13] A dark control sample should be stored under the same conditions but protected from light to differentiate between light-induced and thermal degradation.

-

Analysis: Changes in physical appearance are noted, and the samples are analyzed by HPLC to quantify any degradation.[12]

4. Thermal Degradation:

-

Procedure: Expose the solid drug substance to elevated temperatures in a controlled environment, such as a calibrated oven.

-

Conditions: The temperature is typically set higher than that used for accelerated stability testing (e.g., 70-80°C) for a specified duration.

-

Analysis: The physical appearance of the sample is observed, and the extent of degradation is determined by a stability-indicating HPLC method.[1] Thermogravimetric Analysis (TGA) can also be employed to study the thermal decomposition profile.[14][15]

Stability-Indicating HPLC Method: A crucial component of stability studies is a validated stability-indicating analytical method, typically RP-HPLC with UV or mass spectrometric detection. This method must be able to separate the parent drug from all potential degradation products and process-related impurities, ensuring accurate quantification of the drug's purity and degradation.[9][16]

Mechanism of Action: Signaling Pathways

Laquinimod's therapeutic effects are believed to be mediated through its interaction with the immune system and direct effects within the central nervous system (CNS). Key signaling pathways involved include the modulation of NF-κB and the Aryl Hydrocarbon Receptor (AHR) in glial cells like astrocytes and microglia.[1][2]

Experimental Workflow for Investigating Laquinimod's Effect on NF-κB Signaling in Astrocytes

The following workflow illustrates a typical experimental approach to study the impact of Laquinimod on inflammation-induced signaling in astrocytes.

Figure 1. Experimental workflow for studying Laquinimod's effect on NF-κB.

Laquinimod's Modulation of the NF-κB Signaling Pathway in Astrocytes

In response to pro-inflammatory stimuli such as Interleukin-1 beta (IL-1β), the transcription factor NF-κB translocates to the nucleus, leading to the expression of inflammatory genes. Laquinimod has been shown to inhibit this nuclear translocation in astrocytes, thereby dampening the inflammatory response.[1]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Laquinimod Safety Profile: Pooled Analyses from the ALLEGRO and BRAVO Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2318371A2 - Novel solid state forms of laquinimod and its sodium salt - Google Patents [patents.google.com]

- 8. Determination of the immunomodulator laquinimod in human plasma by liquid chromatography/tandem mass spectrometry; development, validation and application of two methods in clinical pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. mdpi.com [mdpi.com]

- 12. Photostability | SGS Egypt [sgs.com]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. epublications.marquette.edu [epublications.marquette.edu]

- 15. researchgate.net [researchgate.net]

- 16. japsonline.com [japsonline.com]

Early Preclinical Research on Laquinimod for Autoimmune Diseases: A Technical Guide

Introduction

Laquinimod is an orally active, immunomodulatory compound that has been investigated for the treatment of several autoimmune diseases, most notably multiple sclerosis (MS) and lupus.[1][2][3] In preclinical studies, Laquinimod has demonstrated a unique mechanism of action that involves both the peripheral immune system and the central nervous system (CNS), leading to anti-inflammatory and potential neuroprotective effects.[2][4] This technical guide provides an in-depth overview of the core preclinical research on Laquinimod, focusing on the quantitative data from key experimental models and the detailed methodologies employed in these studies. The information is intended for researchers, scientists, and drug development professionals interested in the foundational science of Laquinimod.

Key Preclinical Models and Data

Laquinimod's efficacy has been primarily evaluated in three key animal models: Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, the (NZB × NZW)F1 (NZB/W) mouse model for systemic lupus erythematosus (SLE), and the cuprizone-induced demyelination model.

Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for MS, mimicking many of the inflammatory and demyelinating features of the human disease.[5][6]

The following tables summarize the key quantitative findings from preclinical EAE studies on Laquinimod.

Table 1: Effect of Laquinimod on Clinical Score in EAE Mice

| Animal Model | Treatment Protocol | Mean Maximal Clinical Score (Vehicle) | Mean Maximal Clinical Score (Laquinimod) | Percentage Reduction | Reference |

| C57BL/6 mice (MOG35-55 induced) | 25 mg/kg/day, oral gavage, prophylactic | 4.2 ± 0.7 | 0.3 ± 0.6 | 93% | [6] |

| C57BL/6 mice (MOG35-55 induced) | 5 mg/kg/day, oral gavage, prophylactic | Not specified | Significantly reduced | Not specified | [5] |

| C57BL/6 mice (MOG35-55 induced) | 25 mg/kg/day, oral gavage, therapeutic (from peak disease) | Not specified | Significantly reduced | Not specified | [5] |

| SJL/J mice (PLP139-151 induced) | Not specified, therapeutic (from remission) | Relapse occurred | Relapse prevented | Not specified | [7] |

Table 2: Immunomodulatory Effects of Laquinimod in EAE

| Parameter | Animal Model | Treatment Protocol | Change in Vehicle Group | Change in Laquinimod Group | Reference |

| T Cells | |||||

| CD4+ T cell infiltration (CNS) | SJL/J mice | Therapeutic | High | Strongly reduced | [7] |

| CD8+ T cell infiltration (CNS) | SJL/J mice | Therapeutic | High | Strongly reduced | [7] |

| CD4+CD25+Foxp3+ Treg cells (CNS) | Not specified | Not specified | Not specified | 2.2- to 2.5-fold increase | [4] |

| Dendritic Cells | |||||

| CD4+ Dendritic Cells | C57BL/6 mice (rMOG induced) | Prophylactic | Not specified | Reduced | [6] |

| Cytokines | |||||

| IFN-γ production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |

| IL-17 production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |

| TNF-α production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | High | Decreased | [5] |

| IL-10 production (splenocytes) | C57BL/6 mice | 25 mg/kg/day, early post-EAE | Not specified | No significant change | [5] |

| IL-12 | EAE rat models | Not specified | High | Decreased | [8] |

| IL-4 | EAE rat models | Not specified | Low | Increased | [8] |

Table 3: Neuroprotective Effects of Laquinimod in EAE

| Parameter | Animal Model | Treatment Protocol | Outcome in Vehicle Group | Outcome in Laquinimod Group | Reference |

| Demyelination (spinal cord) | C57BL/6 mice | 25 mg/kg/day, prophylactic | Extensive | Reduced | [9] |

| Axonal loss (spinal cord) | C57BL/6 mice | 25 mg/kg/day, prophylactic | Present | Reduced | [9] |

| Infiltrating CD45+ cells (CNS) | C57BL/6 mice | 25 mg/kg, therapeutic (from peak) | High | Significantly reduced | [5] |

| Myelin density (MBP+ staining) | C57BL/6 mice | 25 mg/kg, therapeutic (from peak) | Low | Significant recovery | [5] |

EAE Induction (MOG35-55 in C57BL/6 Mice):

-

Animals: 8-week-old female C57BL/6 mice.[5]

-

Immunization: Mice are immunized subcutaneously with 100-200 µg of myelin oligodendrocyte glycoprotein (MOG)35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.[5][9]

-

Pertussis Toxin: On day 0 and day 2 post-immunization, mice receive an intraperitoneal injection of 200-300 ng of pertussis toxin.[5]

-

Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.[5][10]

Laquinimod Administration (Oral Gavage):

-

Prophylactic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle (water) is initiated on the day of immunization (day 0).[5]

-

Therapeutic Treatment: Daily oral gavage of Laquinimod (5 or 25 mg/kg) or vehicle is initiated at the onset of clinical signs (e.g., day 8) or at the peak of the disease (e.g., day 21).[5]

Outcome Measures:

-

Histology: Spinal cords are collected, fixed, and stained with Luxol Fast Blue (for demyelination) and Hematoxylin and Eosin (for inflammation). Immunohistochemistry is performed for markers such as CD4, CD8, CD45, and MBP.[5][9]

-

Cytokine Analysis: Splenocytes are isolated and re-stimulated in vitro with MOG35-55 peptide. Supernatants are collected and analyzed for cytokine concentrations (e.g., IFN-γ, IL-17, TNF-α, IL-10) using ELISA or cytometric bead array.[5]

-

Flow Cytometry: Single-cell suspensions from spleen, lymph nodes, or CNS are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4, CD8, CD11c, CD44, CXCR5, PD-1) and intracellular markers (e.g., Foxp3, IL-21) to analyze immune cell populations.[6]

(NZB × NZW)F1 Mouse Model of Lupus

The NZB/W F1 hybrid mouse spontaneously develops an autoimmune disease that closely resembles human SLE, including the development of autoantibodies and fatal immune complex-mediated glomerulonephritis.[1][11]

Table 4: Efficacy of Laquinimod in NZB/W F1 Mice

| Parameter | Treatment Protocol | Outcome in Control Group | Outcome in Laquinimod Group | Reference |

| Survival | 25 mg/kg, orally, 3 times a week, therapeutic (from 6 months of age) | 0% survival at 10 weeks | 100% survival at 10 weeks | [2] |

| Proteinuria (3 g/L) | 25 mg/kg, orally, 3 times a week, therapeutic | 100% of mice by week 7 | 0% of mice by week 10 | [2] |

| Macrophages (CD11b+) in kidney | 25 mg/kg, orally, 3 times a week, therapeutic | High | Significantly reduced | [2] |

| Dendritic cells in spleen and kidney | Preventive and therapeutic studies | High | Reduced numbers | [1] |

| Lymphocytes in spleen and kidney | Preventive and therapeutic studies | High | Reduced numbers | [1] |

| Myeloid-derived suppressor cells | Preventive and therapeutic studies | Low | Induced | [1] |

| TNF-α secretion by macrophages | Not specified | High | Suppressed | [1] |

| IL-10 production by macrophages | Not specified | Low | Induced | [1] |

Animal Model and Treatment:

-

Treatment Initiation:

-

Laquinimod Administration: Laquinimod (e.g., 25 mg/kg) or vehicle (water) is administered orally, typically 3 times a week.[2]

Outcome Measures:

-

Survival: Mice are monitored for survival over the course of the study.[2]

-

Nephritis Assessment:

-

Proteinuria: Urine is collected weekly and protein levels are measured.[2]

-

Serum Creatinine: Blood samples are collected to measure serum creatinine levels as an indicator of kidney function.[1]

-

Renal Pathology: Kidneys are harvested, fixed, and stained to assess glomerulonephritis, inflammation, and immune complex deposition (immunoglobulin and C3).[2]

-

-

Flow Cytometry: Spleen and kidney leukocyte populations are analyzed by flow cytometry for various immune cell markers (e.g., CD11b, Ly6C, Ly6G).[2]

Cuprizone-Induced Demyelination Model

The cuprizone model is a toxic model of demyelination that is independent of the adaptive immune system, allowing for the study of direct neuroprotective and remyelinating effects of a compound.[12][13]

Table 5: Neuroprotective Effects of Laquinimod in the Cuprizone Model

| Parameter | Treatment Protocol | Outcome in Vehicle Group | Outcome in Laquinimod Group | Reference |

| Demyelination (corpus callosum) | 25 mg/kg/day, oral gavage, for 6 weeks | Almost complete demyelination | Significantly reduced, mainly intact myelin | [12] |

| Oligodendrocyte loss | 25 mg/kg/day, oral gavage, for 6 weeks | Significant | Reduced | [12] |

| Microglia infiltration (Mac-3 staining) | 25 mg/kg/day, oral gavage, for 6 weeks | High | Reduced | [12] |

| Acute axonal damage | 25 mg/kg/day, oral gavage, for 6 weeks | Present | Almost absent | [12] |

-

Animals: Typically, C57BL/6 mice.[12]

-

Cuprizone Administration: Mice are fed a diet containing 0.2% cuprizone for a period of up to 6 weeks to induce demyelination.[12]

-

Laquinimod Administration: Laquinimod (25 mg/kg) or vehicle is administered daily by oral gavage starting from the beginning of the cuprizone feeding.[12]

-

Outcome Measures:

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of Laquinimod and a typical experimental workflow for preclinical studies.

References

- 1. Laquinimod delays and suppresses nephritis in lupus-prone mice and affects both myeloid and lymphoid immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. inotiv.com [inotiv.com]

- 12. Laquinimod prevents cuprizone-induced demyelination independent of Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of Laquinimod Sodium in Microglia Polarization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Laquinimod Sodium is an immunomodulatory agent that has demonstrated significant therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases. A key aspect of its mechanism of action involves the modulation of microglia, the resident immune cells of the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of Laquinimod's effects on microglia polarization. It details the molecular pathways influenced by Laquinimod, summarizes quantitative data on its impact on microglial activation, and provides detailed experimental protocols for researchers investigating its therapeutic properties. This guide is intended to serve as a valuable resource for scientists and professionals in the field of neuroimmunology and drug development.

Introduction

Microglia play a dual role in the CNS, capable of adopting both pro-inflammatory (M1) and anti-inflammatory/pro-resolving (M2) phenotypes. In many neurodegenerative diseases, a sustained pro-inflammatory microglial response contributes to neuronal damage and disease progression[1]. Therapeutic strategies aimed at modulating microglia polarization towards a more neuroprotective phenotype are therefore of great interest.

This compound has emerged as a promising candidate in this area. It is an orally active immunomodulator that readily crosses the blood-brain barrier[2]. Studies have consistently shown that Laquinimod can attenuate microglia activation and reduce neuroinflammation in various disease models[3][4][5][6][7]. However, its effect is not a simple switch from an M1 to an M2 state. Instead, Laquinimod appears to normalize microglial activity, reducing the production of both pro- and anti-inflammatory cytokines, thereby returning the cells to a more quiescent state[3]. This guide delves into the specifics of this modulatory role.

Mechanism of Action: Key Signaling Pathways

Laquinimod exerts its effects on microglia through multiple signaling pathways. The primary mechanisms identified to date include the activation of the Aryl Hydrocarbon Receptor (AhR) and the modulation of downstream inflammatory signaling cascades.

Aryl Hydrocarbon Receptor (AhR) Activation

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in regulating immune responses[8]. Laquinimod has been identified as an agonist of the AhR pathway[8]. Activation of AhR in microglia and other CNS resident cells is thought to be a key mechanism by which Laquinimod exerts its anti-inflammatory effects[8]. While the direct downstream targets of AhR activation by Laquinimod in microglia are still being fully elucidated, it is known to influence the expression of genes involved in inflammation and immune cell differentiation[8].

dot

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation by Laquinimod.

Modulation of Intracellular Signaling Cascades

Laquinimod has been shown to significantly inhibit the phosphorylation of several key proteins in pro-inflammatory signaling pathways within activated microglia. Specifically, it reduces the phosphorylation of Jun-N-terminal kinase (JNK), protein kinase B (AKT), and ribosomal S6 kinase (90RSK)[3][4]. This inhibition of key signaling nodes leads to a downstream reduction in the production of inflammatory mediators. It is noteworthy that Laquinimod does not appear to affect the phosphorylation of ERK1/2 and p38 MAPK in LPS-stimulated microglia[3].

dot

Caption: Inhibition of Pro-inflammatory Signaling Cascades by Laquinimod.

Upregulation of miR-124a

MicroRNA-124a (miR-124a) is implicated in maintaining microglia in a quiescent state[3]. In activated microglia, the levels of miR-124a are often downregulated. Laquinimod treatment has been shown to prevent this decline and can even increase the levels of miR-124a in activated microglia[3][6]. This upregulation of miR-124a is another key mechanism by which Laquinimod promotes a less inflammatory microglial phenotype.

Quantitative Data on Microglial Modulation

The effects of Laquinimod on microglia have been quantified in several studies. The following tables summarize key findings on its impact on cytokine secretion and signaling pathway activation.

Table 1: Effect of Laquinimod on Cytokine and MMP-9 Production by LPS-Activated Human Microglia

| Analyte | Treatment | Concentration (pg/mL) | % Reduction with Laquinimod |

| Pro-inflammatory Cytokines | |||

| IL-6 | LPS | ~10,000 | ~50% |

| LPS + Laquinimod (5 µM) | ~5,000 | ||

| IL-12 | LPS | ~400 | ~75% |

| LPS + Laquinimod (5 µM) | ~100 | ||

| TNF-α | LPS | ~15,000 | ~67% |

| LPS + Laquinimod (5 µM) | ~5,000 | ||

| Anti-inflammatory Cytokines | |||

| IL-1ra | LPS | ~1,200 | ~58% |

| LPS + Laquinimod (5 µM) | ~500 | ||

| IL-10 | LPS | ~150 | ~67% |

| LPS + Laquinimod (5 µM) | ~50 | ||

| Other | |||

| MMP-9 | LPS | ~1,200 | ~58% |

| LPS + Laquinimod (5 µM) | ~500 |

Data are approximated from graphical representations in Mishra et al., 2014 and are intended for comparative purposes.[3]

Table 2: Effect of Laquinimod on the Phosphorylation of Signaling Proteins in LPS-Activated Human Microglia

| Phosphorylated Protein | Treatment | Relative Phosphorylation Level | % Inhibition with Laquinimod |

| p-JNK | LPS | High | Significant |

| LPS + Laquinimod (1 µM) | Reduced | ||

| p-AKT | LPS | High | Significant |

| LPS + Laquinimod (1 µM) | Reduced | ||

| p-90RSK | LPS | High | Significant |

| LPS + Laquinimod (1 µM) | Reduced |

Based on Western blot analyses from Mishra et al., 2014.[3][4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of Laquinimod on microglia polarization.

dot

Caption: General Experimental Workflow for Investigating Laquinimod's Effects on Microglia.

Primary Microglia Isolation and Culture

This protocol describes the isolation of primary microglia from the brains of neonatal mice.

-

Tissue Dissociation:

-

Euthanize neonatal mouse pups (P0-P2) and dissect the cerebral cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

-

Mince the tissue and incubate in a solution of 2.5% trypsin and DNase I at 37°C for 15 minutes with gentle agitation.

-

Neutralize the trypsin with a trypsin inhibitor or fetal bovine serum (FBS).

-

Gently triturate the tissue with a pipette to obtain a single-cell suspension.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Mixed Glial Culture:

-

Centrifuge the cell suspension and resuspend the pellet in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Plate the cells in poly-D-lysine coated T75 flasks.

-

Culture the cells for 7-10 days, with a medium change every 3-4 days. This allows for the formation of a confluent astrocyte layer with microglia growing on top.

-

-

Microglia Isolation:

-

To isolate microglia, shake the flasks on an orbital shaker at 180-220 rpm for 2 hours at 37°C.

-

Collect the supernatant containing the detached microglia.

-

Centrifuge the supernatant and resuspend the microglial pellet in fresh culture medium.

-

Plate the microglia for subsequent experiments. Purity can be assessed by immunostaining for microglial markers such as Iba1 or CD11b.

-

In Vitro Microglia Activation Assay

This protocol details the in vitro treatment of microglia with Laquinimod followed by activation.

-

Cell Plating: Plate purified primary microglia in appropriate culture plates at a suitable density (e.g., 5 x 10^4 cells/well in a 96-well plate). Allow the cells to adhere overnight.

-

Laquinimod Pre-treatment: Pre-treat the microglia with the desired concentrations of this compound (e.g., 0.1-20 µM) for 24 hours.

-

Microglia Activation: Activate the microglia by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to the culture medium.

-

Sample Collection:

-

For cytokine analysis, collect the culture supernatant after a specified incubation period (e.g., 24 hours).

-

For analysis of signaling pathways, lyse the cells at earlier time points (e.g., 10-30 minutes) to capture transient phosphorylation events.

-

For RNA analysis, lyse the cells at an appropriate time point (e.g., 24 hours) for RNA extraction.

-

Western Blotting for Signaling Pathway Analysis

This protocol is for the analysis of phosphorylated signaling proteins in microglia.

-

Protein Extraction: After treatment and activation, wash the microglia with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-JNK, JNK, p-AKT, AKT, p-90RSK, 90RSK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software.

Quantitative Real-Time PCR (qPCR) for miR-124a Expression

This protocol outlines the steps for quantifying miR-124a levels in microglia.

-

RNA Isolation:

-

Lyse Laquinimod-treated and activated microglia using a lysis buffer suitable for small RNA isolation (e.g., QIAzol).

-

Isolate total RNA, including the small RNA fraction, using a commercially available kit according to the manufacturer's instructions.

-

-

Reverse Transcription (RT):

-

Perform reverse transcription using a miRNA-specific RT kit with a stem-loop RT primer for miR-124a. This method enhances the specificity and efficiency of cDNA synthesis from mature miRNAs.

-

Include a small nuclear RNA (e.g., U6) as an endogenous control.

-

-

qPCR:

-

Perform qPCR using a TaqMan miRNA assay with specific primers and probes for miR-124a and the endogenous control.

-

The PCR cycling conditions are typically an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Calculate the relative expression of miR-124a using the ΔΔCt method, normalizing to the endogenous control.

-

Immunofluorescence Staining in EAE Models

This protocol is for the analysis of microglia in the spinal cords of Experimental Autoimmune Encephalomyelitis (EAE) mice.

-

Tissue Preparation:

-

Perfuse EAE mice with 4% paraformaldehyde (PFA).

-

Dissect the spinal cords and post-fix them in 4% PFA overnight.

-

Cryoprotect the tissue by incubating in a 30% sucrose solution.

-

Embed the spinal cords in OCT compound and freeze.

-

Cut cryosections (e.g., 20 µm) using a cryostat.

-

-

Immunostaining:

-

Permeabilize the tissue sections with a solution containing Triton X-100.

-

Block non-specific antibody binding with a blocking solution (e.g., containing normal goat serum).

-

Incubate the sections with a primary antibody against a microglial marker (e.g., Iba1) overnight at 4°C.

-

Wash the sections and incubate with a fluorescently labeled secondary antibody.

-

Mount the sections with a mounting medium containing DAPI to counterstain the nuclei.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images to quantify microglia density and morphological changes.

-

Conclusion

This compound demonstrates a significant and complex modulatory effect on microglia. Rather than inducing a classical M1 to M2 polarization, it appears to normalize the activation state of these cells, attenuating the production of a broad range of inflammatory mediators. This is achieved through the activation of the Aryl Hydrocarbon Receptor, inhibition of key pro-inflammatory signaling pathways such as JNK and AKT, and the upregulation of the quiescence-associated miR-124a. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of Laquinimod in neuroinflammatory and neurodegenerative disorders. A deeper understanding of its mechanism of action will be crucial for the development of novel therapeutic strategies targeting microglia-mediated pathology.

References

- 1. Detection of MicroRNAs in Microglia by Real-time PCR in Normal CNS and During Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cocaine-mediated downregulation of miR-124 activates microglia by targeting KLF4 and TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Laquinimod Sodium in EAE Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for using Laquinimod Sodium in Experimental Autoimmune Encephalomyelitis (EAE) mouse models, a common preclinical model for multiple sclerosis.

Introduction

Laquinimod is an orally active immunomodulatory compound that has shown efficacy in various EAE models.[1] Its mechanism of action is multifaceted, primarily involving the activation of the aryl hydrocarbon receptor (AhR).[2][3] This leads to a shift from pro-inflammatory to anti-inflammatory immune responses, including the modulation of T cells, monocytes, and dendritic cells, as well as direct neuroprotective effects within the central nervous system (CNS).[4][5] Laquinimod has been demonstrated to reduce inflammation, demyelination, and axonal damage in the CNS of EAE-induced mice.[6][7]

Quantitative Data Summary

The following tables summarize the common dosages and administration details for this compound in EAE mouse models as reported in the literature.

Table 1: this compound Dosage in EAE Mouse Models

| Dosage (mg/kg/day) | Mouse Strain | EAE Model | Treatment Regimen | Key Findings |

| 1, 5, 25 | C57BL/6 | MOG-induced | Not specified | Dose-dependent inhibition of disease development.[8] |

| 5, 25 | C57BL/6 | MOG-induced | Prophylactic & Therapeutic | Decreased clinical scores, inhibited Th1 cytokine production, reduced CNS inflammation.[9] |

| 25 | C57BL/6 | MOG-induced | Prophylactic | Reduced disease incidence from 100% to 20% and disease severity.[2] |

| 25 | C57BL/6 | MOG-induced | Prophylactic (from day 5 post-immunization) | Prevented clinical signs of EAE, inflammation, demyelination, and axonal loss.[10] |

| 25 | C57BL/6 MOG-specific TCR transgenic (2D2) x IgH-chain knock-in (Th) | Spontaneous EAE | Prophylactic (from 19 days of age) | Delayed onset and reduced disease incidence.[11] |

| 25 | C57BL/6 MOG-specific TCR transgenic (2D2) x IgH-chain knock-in (Th) | Spontaneous EAE | Therapeutic (after disease onset) | Prevented disability progression.[11] |

| Not specified | SJL/J | PLP 139-151-induced | Prophylactic & Therapeutic | Suppressed clinical signs of disease and reduced CNS T cell infiltration.[12] |

Table 2: this compound Administration Details

| Parameter | Description | Source |

| Formulation | Dissolved in purified water. | [11] |

| Route of Administration | Oral gavage. | [9][10][11] |

| Volume | Typically 0.2 mL. | [2][8] |

| Frequency | Daily.[9][11] | Six days a week.[2][8] |

Experimental Protocols

EAE Induction (MOG35-55 in C57BL/6 Mice)

This protocol describes the induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG) peptide 35-55.

Materials:

-

MOG35-55 peptide

-

Complete Freund's Adjuvant (CFA)

-

Mycobacterium tuberculosis H37Ra

-

Pertussis toxin (PTX)

-

Phosphate-Buffered Saline (PBS)

-

Female C57BL/6 mice (8-12 weeks old)

Procedure:

-

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. For a final concentration of 2 mg/mL MOG35-55 and 4 mg/mL Mycobacterium tuberculosis, mix equal volumes of MOG35-55 (in PBS) and CFA containing the heat-killed mycobacteria. Emulsify by sonication or using two syringes connected by a Luer lock.

-

Immunization (Day 0): Subcutaneously inject 100-200 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.

-

Pertussis Toxin Administration: On day 0 and day 2 post-immunization, administer 200-300 ng of PTX intraperitoneally (i.p.).

This compound Preparation and Administration

Materials:

-

This compound powder

-

Purified water or saline

-

Oral gavage needles

Procedure:

-

Preparation: Dissolve this compound powder in purified water to the desired concentration (e.g., for a 25 mg/kg dose in a 20g mouse, prepare a solution of 2.5 mg/mL to administer 0.2 mL). Ensure the solution is homogenous.

-

Administration: Administer the prepared Laquinimod solution daily via oral gavage. For prophylactic treatment, begin administration on the day of immunization or a few days after.[9][10] For therapeutic treatment, start administration at the onset of clinical signs or at the peak of the disease.[9][12]

Clinical Scoring of EAE

Monitor mice daily for clinical signs of EAE and score them according to the following scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or wobbly gait

-

3: Partial hind limb paralysis

-

4: Complete hind limb paralysis

-

5: Moribund or dead

Visualizations

Experimental Workflow for Prophylactic Laquinimod Treatment in EAE

Caption: Prophylactic treatment workflow for Laquinimod in an EAE mouse model.

Signaling Pathway of Laquinimod's Mechanism of Action

Caption: Simplified signaling pathway of Laquinimod's mechanism of action.

References

- 1. Laquinimod, an up-and-coming immunomodulatory agent for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laquinimod arrests experimental autoimmune encephalomyelitis by activating the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. activebiotech.com [activebiotech.com]

- 4. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 6. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oral treatment with laquinimod augments regulatory T-cells and brain-derived neurotrophic factor expression and reduces injury in the CNS of mice with experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Treatment of spontaneous EAE by laquinimod reduces Tfh, B cell aggregates, and disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocol for In Vitro Use of Laquinimod Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod Sodium is a potent immunomodulatory compound with demonstrated efficacy in preclinical models of autoimmune diseases and has been investigated in clinical trials for multiple sclerosis.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of both the innate and adaptive immune systems, as well as potential neuroprotective effects.[2][4][5] In vitro studies are crucial for elucidating the specific cellular and molecular mechanisms of Laquinimod. This document provides a detailed protocol for the dissolution of this compound for use in in vitro cell culture experiments and an overview of its mechanism of action.

Data Presentation

Solubility and Recommended Concentrations

Successful in vitro experiments with this compound rely on proper dissolution and the use of appropriate concentrations. The following table summarizes key quantitative data for the preparation of this compound solutions.

| Parameter | Value | Source |

| Molecular Weight | 357.8 g/mol | [5] |

| Solubility in DMSO | 61 mg/mL (170.96 mM) | [6] |

| Solubility in Ethanol | 1 mg/mL | [6] |

| Solubility in Water | Insoluble | [6] |

| Recommended In Vitro Working Concentration | 0.1 - 1 µM | [6][7] |

| Recommended Final DMSO Concentration in Culture | < 0.1% - 0.5% (Cell line dependent) | [8][9] |

Note: The use of fresh, anhydrous DMSO is critical, as moisture can reduce the solubility of this compound.[6] While this compound is insoluble in water, high-concentration stock solutions in DMSO can be diluted in aqueous cell culture media to achieve the desired low micromolar working concentrations.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for use in cell culture experiments.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize moisture absorption.

-

Weigh this compound: In a sterile microcentrifuge tube or other appropriate vessel, accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.578 mg of this compound.

-

Add DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For the example above, add 1 mL of DMSO.

-

Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.

-

Sterilization (Optional but Recommended): If the DMSO used was not from a sterile-filtered source, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Dilution of this compound for Cell Culture Application

This protocol describes the dilution of the 10 mM DMSO stock solution to a final working concentration for treating cells in culture. This example is for a final concentration of 1 µM.

Materials:

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in sterile complete cell culture medium to create a 100 µM intermediate solution.

-

Add 5 µL of the 10 mM stock solution to 495 µL of pre-warmed complete cell culture medium. Mix well by gentle pipetting.

-

-

Final Dilution: Add the appropriate volume of the intermediate solution to the cell culture vessel to achieve the desired final concentration. For a final concentration of 1 µM in a 1 mL culture volume, add 10 µL of the 100 µM intermediate solution.

-

Direct Dilution (Alternative): Alternatively, for a final concentration of 1 µM in 1 mL of culture medium, add 0.1 µL of the 10 mM stock solution. This method is less accurate for small volumes.

-

-

Vehicle Control: It is crucial to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of DMSO as the Laquinimod-treated cultures. For the example above, the final DMSO concentration would be 0.01%.

-

Incubation: Incubate the cells for the desired experimental duration. For example, peripheral blood mononuclear cells (PBMCs) can be incubated with Laquinimod for 24 hours.[6][7]

Mandatory Visualization

This compound Experimental Workflow

The following diagram illustrates the general workflow for preparing and using this compound in in vitro cell culture experiments.

Caption: Workflow for this compound preparation and use in cell culture.

Simplified Signaling Pathway of Laquinimod's Immunomodulatory Effects

Laquinimod exerts its effects through a complex mechanism of action that is not yet fully elucidated.[2] However, key pathways involve the modulation of immune cell function and cytokine production.[1][4] The following diagram provides a simplified overview of some of the reported signaling effects of Laquinimod.

References

- 1. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Recommended storage and handling conditions for Laquinimod Sodium powder

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the recommended storage, handling, and experimental use of Laquinimod Sodium powder. The protocols are intended to ensure the integrity of the compound and the reproducibility of experimental results.

Product Information

| Identifier | Value |

| Chemical Name | 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide sodium salt |

| CAS Number | 248282-07-7 |

| Molecular Formula | C₁₉H₁₆ClN₂NaO₃ |

| Molecular Weight | 378.78 g/mol |

Storage and Stability

Proper storage of this compound powder is crucial to maintain its stability and activity.

Table 1: Recommended Storage Conditions for this compound

| Format | Storage Temperature | Duration | Notes |

| Powder | Room Temperature | As per supplier | Keep in a dry, cool, well-ventilated place. |

| Powder | -20°C | 3 years[1] | For long-term storage. |

| Solution in Solvent | -80°C | 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

| Solution in Solvent | -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles.[1] |

Note: The compound is stable under recommended storage conditions. Avoid extremes of temperature and direct sunlight.

Handling and Safety Precautions

This compound is considered hazardous and should be handled with care.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use NIOSH/MSHA approved respiratory protection.

Handling Procedures:

-

Ensure adequate ventilation, especially in confined areas.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

In Case of Exposure:

-

Eye Contact: Wash with plenty of water.

-

Skin Contact: Wash skin with soap and water.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

-

Ingestion: Clean mouth with water. Never give anything by mouth to an unconscious person.

Experimental Protocols

Reconstitution of this compound Powder

For In Vitro Experiments (e.g., Cell-based assays):

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), fresh[1]

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol:

-

Equilibrate the this compound powder vial to room temperature before opening.

-

Prepare a stock solution by dissolving the powder in fresh DMSO to a concentration of 61 mg/mL (170.96 mM).[1] Note: Moisture-absorbing DMSO can reduce solubility.[1]

-

Gently vortex or sonicate to ensure complete dissolution.

-

For cell-based assays, further dilute the stock solution with the appropriate cell culture medium to the desired final concentration (e.g., 0.1-1 µM).[1]

For In Vivo Experiments (e.g., Animal studies):

Oral Administration (Homogeneous Suspension):

Materials:

-

This compound powder

-

Carboxymethylcellulose sodium (CMC-Na) solution

-

Sterile tubes

-

Pipettes and sterile tips

Protocol:

Parenteral Administration (Clear Solution):

Materials:

-

This compound powder

-

Propylene glycol

-

Tween 80

-

5% Dextrose in Water (D5W)

-

Sterile tubes

-

Pipettes and sterile tips

Protocol:

-

Prepare a 100 mg/mL stock solution of this compound in propylene glycol.

-

For a 1 mL working solution, take 300 µL of the 100 mg/mL propylene glycol stock solution and add it to 50 µL of Tween 80.[1]

-

Mix evenly until the solution is clear.[1]

-

Add 650 µL of D5W to adjust the final volume to 1 mL.[1]

-

The mixed solution should be used immediately for optimal results.[1]

In Vitro Assay with Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the treatment of PBMCs with Laquinimod to assess its effect on cell viability and gene expression.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound stock solution (in DMSO)

-

Complete RPMI-1640 medium

-

Propidium iodide (PI) staining solution

-

Automated cell counter or flow cytometer

Protocol:

-

Isolate PBMCs from whole blood using standard density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Plate the PBMCs at a suitable density in a multi-well plate.

-

Treat the cells with Laquinimod at final concentrations ranging from 0.1-1 µM for 24 hours.[1] A vehicle control (DMSO) should be included.

-

After the incubation period, harvest the cells.

-

Measure cell viability using PI staining and an automated cell counter or flow cytometry.[1]

-

For gene expression analysis, lyse the cells and extract RNA for downstream applications like microarray or RT-qPCR.

In Vivo Study in an Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model

This protocol outlines the administration of Laquinimod to mice with induced EAE to evaluate its therapeutic efficacy.

Materials:

-

This compound suspension for oral gavage

-

EAE-induced mice (e.g., C57BL/6)[3]

-

Oral gavage needles

Protocol:

-

Induce EAE in mice according to established protocols.

-

Prepare the this compound suspension for oral administration as described in the reconstitution protocol.

-

Administer Laquinimod daily via oral gavage at a dose range of 5-25 mg/kg.[3]

-

Monitor the clinical signs of EAE daily and score them based on a standardized scale.

-

At the end of the study, collect tissues (e.g., spleen, central nervous system) for immunological and histological analysis.

Mechanism of Action and Signaling Pathways

Laquinimod exerts its effects through a multifaceted mechanism involving immunomodulation and neuroprotection.[4] It modulates the immune response by shifting the balance of pro-inflammatory and anti-inflammatory cytokines and influencing the activity of T cells and antigen-presenting cells (APCs).[4] Its neuroprotective properties are associated with the upregulation of brain-derived neurotrophic factor (BDNF) and the inhibition of astrocytic NF-κB activation.[5][6]

Caption: Laquinimod's dual mechanism of action.

Caption: In vitro experimental workflow with PBMCs.

Caption: In vivo experimental workflow in an EAE mouse model.

References

- 1. selleckchem.com [selleckchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Therapeutic laquinimod treatment decreases inflammation, initiates axon remyelination, and improves motor deficit in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Laquinimod? [synapse.patsnap.com]

- 5. huntingtonstudygroup.org [huntingtonstudygroup.org]

- 6. Insight into the mechanism of laquinimod action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vitro Assays to Measure Laquinimod Sodium's Effect on Cytokine Production

Audience: Researchers, scientists, and drug development professionals.

Introduction

Laquinimod Sodium is an immunomodulatory compound that has shown therapeutic potential in autoimmune diseases, particularly multiple sclerosis. Its mechanism of action involves the modulation of the immune system, leading to a shift from a pro-inflammatory to an anti-inflammatory state. A key aspect of this immunomodulatory effect is the alteration of cytokine production by various immune cells.[1][2] In vitro assays are crucial tools for elucidating the specific effects of Laquinimod on cytokine profiles, understanding its mechanism of action, and for the development of similar therapeutic agents.

These application notes provide detailed protocols for in vitro assays designed to measure the effect of this compound on cytokine production by key immune cell populations, including Peripheral Blood Mononuclear Cells (PBMCs), monocytes, and dendritic cells.

Mechanism of Action of this compound

Laquinimod's immunomodulatory effects are primarily mediated through two key pathways:

-

Aryl Hydrocarbon Receptor (AhR) Activation: Laquinimod is an agonist of the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor.[3][4] Activation of AhR by Laquinimod initiates a signaling cascade that influences the differentiation and function of immune cells, promoting an anti-inflammatory phenotype.[3][5]

-

Modulation of NF-κB Signaling: Laquinimod has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[6][7] The NF-κB pathway is a central regulator of inflammatory responses and its inhibition by Laquinimod leads to a downstream reduction in the expression of pro-inflammatory cytokines.[6][8]

The culmination of these actions results in a significant shift in the cytokine balance, characterized by:

-

Downregulation of Pro-inflammatory Cytokines: Decreased production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), IL-6, IL-17, and Interferon-gamma (IFN-γ).[1][9][10]

-

Upregulation of Anti-inflammatory Cytokines: Increased production of IL-10, IL-4, and Transforming Growth Factor-beta (TGF-β).[1][9][11]

Data Presentation: Quantitative Effects of Laquinimod on Cytokine Production

The following tables summarize the quantitative data from in vitro studies on the effect of Laquinimod on cytokine production in different immune cell types.

Table 1: Effect of Laquinimod on Cytokine Production by Human Monocytes

| Cell Type | Stimulus | Laquinimod Concentration | Cytokine | Effect | Reference |

| Human Monocytes | Lipopolysaccharide (LPS) | 1 µM | IL-1β | No significant effect | [6] |

| Human Monocytes | Lipopolysaccharide (LPS) | 10 µM | IL-1β | Significant decrease | [6] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-1β | Decrease | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | TNF-α | Decrease | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-6 | Decrease (borderline significance) | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-8 | Decrease | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-10 | Decrease | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-5 | Decrease | [12] |

| Human Monocytes (from Huntington's Disease patients) | Lipopolysaccharide (LPS) | 5 µM (24h pre-treatment) | IL-13 | Decrease | [12] |

| Human Monocytes (from MS patients) | Lipopolysaccharide (LPS) | In vivo treatment (0.6 mg/day) | CCL5 | Lower production | [13] |

| Human Monocytes (from MS patients) | IFN-γ | In vivo treatment (0.6 mg/day) | CCL2 | Lower production | [13] |

Table 2: Effect of Laquinimod on Cytokine Production by Human Microglia

| Cell Type | Stimulus | Laquinimod Concentration | Cytokine/Molecule | Effect | Reference |

| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | Pro-inflammatory cytokines (unspecified) | Reduced | [14] |

| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | Anti-inflammatory cytokines (unspecified) | Reduced | [14] |

| Human Microglia | Lipopolysaccharide (LPS) | 5 µmol/L | MMP-9 | Diminished | [14] |

Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a mixed population of lymphocytes and monocytes.[2][15][16][17][18]

Materials:

-

Whole blood collected in anticoagulant-treated tubes (e.g., EDTA, heparin)

-

Phosphate-Buffered Saline (PBS), sterile

-

Ficoll-Paque™ density gradient medium

-

50 mL conical tubes, sterile

-

Serological pipettes, sterile

-

Centrifuge with a swinging-bucket rotor

-

Complete cell culture medium (e.g., RPMI-1640 with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

Procedure:

-

Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

-

Carefully layer 15 mL of Ficoll-Paque™ underneath the diluted blood in a new 50 mL conical tube, creating a distinct interface.

-

Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

-

After centrifugation, four distinct layers will be visible: plasma, a buffy coat of PBMCs, the Ficoll-Paque™ medium, and red blood cells at the bottom.

-

Carefully aspirate the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

-

Wash the isolated PBMCs by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete cell culture medium.

-

Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

-

The PBMCs are now ready for use in downstream cytokine production assays.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a widely used, sensitive, and specific method for quantifying the concentration of a single cytokine in cell culture supernatants.[19]

Materials:

-

PBMCs or other immune cells of interest

-

This compound

-

Stimulating agent (e.g., Lipopolysaccharide (LPS) at 10-100 ng/mL, Phytohemagglutinin (PHA) at 1-5 µg/mL)

-

96-well ELISA plates

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Plate reader

Procedure:

-

Cell Culture and Stimulation:

-

Seed the isolated PBMCs at a density of 1-2 x 10^6 cells/mL in a 24-well plate in complete culture medium.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control for a specified period (e.g., 2-24 hours).[12]

-

Stimulate the cells with an appropriate agent (e.g., LPS) to induce cytokine production and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatants by centrifugation at 300 x g for 10 minutes and store at -80°C until analysis.

-

-

ELISA Protocol:

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add the cell culture supernatants and a standard curve of the recombinant cytokine to the wells and incubate for 2 hours at room temperature.

-

Wash the plate three times.

-

Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Wash the plate three times.

-

Add streptavidin-HRP and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate five times.

-

Add the TMB substrate and incubate until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

-

Protocol 3: Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the identification of cytokine-producing cells at a single-cell level, providing information on the phenotype of the cells responsible for cytokine secretion.[20][21][22][23][24]

Materials:

-

PBMCs or other immune cells

-

This compound

-

Stimulating agents (e.g., PMA and Ionomycin)

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

Fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14)

-

Fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-10)

-

Fixation/Permeabilization buffer

-

Flow cytometer

Procedure:

-

Cell Stimulation:

-

Stimulate PBMCs (1-2 x 10^6 cells/mL) with Laquinimod and/or a mitogen like PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL).

-

-

Surface Staining:

-

Wash the cells with PBS and stain with fluorescently-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash the cells and then fix and permeabilize them using a commercially available fixation/permeabilization kit according to the manufacturer's instructions.

-

-

Intracellular Staining:

-

Stain the cells with fluorescently-conjugated antibodies against the intracellular cytokines of interest for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to identify the percentage of cytokine-producing cells within specific immune cell populations.

-

Protocol 4: Multiplex Cytokine Assay (Luminex/Bead-Based Assay)

Multiplex assays allow for the simultaneous quantification of multiple cytokines in a small sample volume, providing a comprehensive profile of the cytokine response.[14][25][26][27][28]

Materials:

-

Cell culture supernatants

-

Luminex or other bead-based multiplex cytokine assay kit

-

Luminex or compatible flow cytometry-based instrument

Procedure:

-

Prepare Samples and Standards:

-

Thaw frozen cell culture supernatants on ice.

-

Prepare a standard curve for each cytokine according to the kit manufacturer's instructions.

-

-

Assay Procedure (General Steps):

-

Add the antibody-coupled beads to the wells of a 96-well filter plate.

-

Wash the beads.

-

Add the standards and samples to the wells and incubate for a specified time with shaking.

-

Wash the beads.

-

Add the biotinylated detection antibody cocktail and incubate.

-

Wash the beads.

-

Add streptavidin-phycoerythrin (SAPE) and incubate.

-

Wash the beads and resuspend them in sheath fluid.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a Luminex instrument.

-

Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curves.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: this compound's dual mechanism of action.

Caption: Workflow for measuring Laquinimod's effect on cytokines.

References

- 1. Defining a role for laquinimod in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. Aryl Hydrocarbon Receptor Activation in Astrocytes by Laquinimod Ameliorates Autoimmune Inflammation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

- 7. researchgate.net [researchgate.net]

- 8. Laquinimod attenuates oxidative stress-induced mitochondrial injury and alleviates intervertebral disc degeneration by inhibiting the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Laquinimod in the treatment of multiple sclerosis: a review of the data so far - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Efficacy and safety of laquinimod in multiple sclerosis: current status - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laquinimod dampens hyperactive cytokine production in Huntington's disease patient myeloid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Immune parameters of patients treated with laquinimod, a novel oral therapy for the treatment of multiple sclerosis: results from a double-blind placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ucallmlabs.com [ucallmlabs.com]

- 16. reprocell.com [reprocell.com]

- 17. sanguinebio.com [sanguinebio.com]

- 18. PBMC isolation and cytokine assays made easy. | Revvity [revvity.com]

- 19. bdbiosciences.com [bdbiosciences.com]

- 20. med.virginia.edu [med.virginia.edu]

- 21. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 22. Intracellular Cytokine Staining Protocol [anilocus.com]

- 23. biocompare.com [biocompare.com]

- 24. Intracellular Flow Cytometry Staining Protocol [protocols.io]

- 25. Human Cytokine Luminex® Performance Assay 15-plex Fixed Panel (LKTM011B): R&D Systems [rndsystems.com]

- 26. protocols.io [protocols.io]

- 27. How to Run an R&D Systems Luminex® Assay: R&D Systems [rndsystems.com]

- 28. evetechnologies.com [evetechnologies.com]

Application Notes and Protocols for Testing Laquinimod Sodium in Animal Models of Secondary Progressive Multiple Sclerosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laquinimod Sodium is an orally administered immunomodulatory compound that has shown potential in the treatment of multiple sclerosis (MS), including its progressive forms. Its mechanism of action is multifaceted, involving both the peripheral immune system and direct effects within the central nervous system (CNS).[1][2][3] Preclinical evaluation of Laquinimod in animal models that recapitulate the features of secondary progressive MS (SPMS) is crucial for understanding its therapeutic potential and mechanisms of neuroprotection. This document provides detailed application notes and protocols for utilizing relevant animal models to test the efficacy of this compound.

The most widely used and accepted animal model for studying the progressive aspects of MS is Experimental Autoimmune Encephalomyelitis (EAE).[4][5][6] Specifically, the chronic EAE model induced in C57BL/6 mice with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 (MOG35-55) mimics many of the pathological hallmarks of SPMS, including sustained inflammation, demyelination, and axonal loss.[4][7][8]

Animal Model: Chronic EAE in C57BL/6 Mice

The chronic EAE model induced by MOG35-55 in C57BL/6 mice is a robust and reproducible model for studying neuroinflammation and neurodegeneration relevant to SPMS.[4][7][8]

Experimental Workflow

Caption: Experimental workflow for testing Laquinimod in the chronic EAE model.

Experimental Protocols

Induction of Chronic EAE with MOG35-55

This protocol is adapted from established methods for inducing chronic EAE in C57BL/6 mice.[4][7][8][9]

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Syringes and needles

Procedure:

-

Preparation of MOG35-55/CFA Emulsion:

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

Create a 1:1 emulsion of the MOG35-55 solution and CFA by drawing the two solutions into separate syringes and connecting them with a luer-lock. Forcefully pass the mixture between the syringes until a stable, white emulsion is formed. A drop of the emulsion should not disperse in water.

-

-

Immunization (Day 0):

-

Anesthetize the mice.

-